

Application Notes and Protocols for 2R,4S-Sacubitril in Drug Metabolism Studies

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Compound of Interest

Compound Name: 2R,4S-Sacubitril

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Introduction

2R,4S-Sacubitril, a neprilysin inhibitor, is a key component of the first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) approved for the treatment of heart failure.[1][2] Sacubitril itself is a prodrug that undergoes metabolic activation to its active form, sacubitrilat (LBQ657).[3][4] Understanding the metabolic fate of **2R,4S-Sacubitril** is crucial for preclinical and clinical drug development, enabling the characterization of its pharmacokinetic profile, potential drug-drug interactions, and sources of variability in patient response.

These application notes provide a comprehensive overview of the metabolism of **2R,4S-Sacubitril** and detailed protocols for its study in both in vitro and in vivo settings.

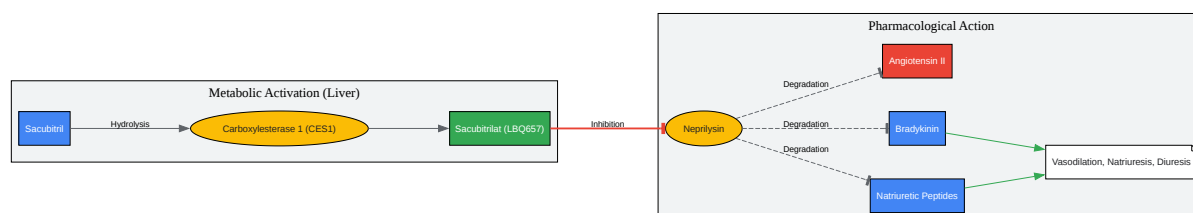
Mechanism of Action and Metabolic Activation

Sacubitril exerts its therapeutic effect through the inhibition of neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin.[5][6] By inhibiting neprilysin, the active metabolite of sacubitril, sacubitrilat (LBQ657), increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which are beneficial in heart failure.[7][8]

Sacubitril is an ethyl ester prodrug that is rapidly converted to the pharmacologically active diacid, sacubitrilat, through de-ethylation.[7] This bioactivation is primarily mediated by

carboxylesterase 1 (CES1) in the liver.[9][10] Genetic variations in the CES1 gene may contribute to interindividual variability in the activation of sacubitril.[11]

Signaling Pathway of Sacubitril Action



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Caption: Metabolic activation of Sacubitril and its mechanism of action.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of sacubitril and its active metabolite, sacubitrilat (LBQ657), in healthy human subjects and patients with heart failure.

Table 1: Steady-State Pharmacokinetic Parameters of Sacubitril and Sacubitrilat (LBQ657) in Heart Failure Patients[12]

Analyte	Dose (mg bid)	Cmax (ng/mL)	Tmax (h)	AUC0-12h (ng·h/mL)
Sacubitril	100	105 ± 42.5	0.5 (0.5-1.0)	168 ± 57.6
200	214 ± 103	0.5 (0.5-1.0)	344 ± 113	
LBQ657	100	4550 ± 1210	2.5 (2.0-4.0)	36000 ± 8200
200	9230 ± 2620	2.5 (2.0-4.0)	74100 ± 16700	
Valsartan	100	2480 ± 974	2.0 (1.0-4.0)	15800 ± 5840
200	4080 ± 1530	2.0 (1.0-4.0)	27500 ± 9450	

Data are presented as mean ± SD for Cmax and AUC0-12h, and median (range) for Tmax.

Table 2: Pharmacokinetic Parameters of Sacubitril, Sacubitrilat (LBQ657), and Valsartan in Healthy Volunteers after a Single 200 mg Oral Dose[13]

Parameter	Sacubitril	LBQ657	Valsartan
Cmax (ng/mL)	109 ± 24	1680 ± 560	2310 ± 620
Tmax (h)	0.9 ± 0.8	2.1 ± 0.9	3.2 ± 1.3
t1/2 (h)	1.3 ± 0.3	8.6 ± 2.3	9.1 ± 1.3
AUC0-t (ng·h/mL)	196 ± 40	11300 ± 3200	16900 ± 4200
AUC0-inf (ng·h/mL)	201 ± 41	11800 ± 3500	17600 ± 4400

Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: In Vitro Metabolism of 2R,4S-Sacubitril in Human Liver Microsomes

This protocol describes the procedure to evaluate the metabolic conversion of sacubitril to its active metabolite, sacubitrilat, using human liver microsomes.

Objective: To determine the rate of formation of sacubitrilat from sacubitril in the presence of human liver microsomes.

Materials:

- **2R,4S-Sacubitril**
- Sacubitrilat (LBQ657) analytical standard
- Pooled human liver microsomes (HLM)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (100 mM, pH 7.4)
- Acetonitrile (ACN) with an appropriate internal standard (e.g., sacubitril-d4, valsartan-d3)[[13](#)]
- 96-well plates
- Incubator/shaker (37°C)
- Centrifuge
- LC-MS/MS system

Procedure:

- Preparation of Incubation Mixtures:
 - Prepare a stock solution of **2R,4S-Sacubitril** in a suitable solvent (e.g., DMSO, ACN).

- In a 96-well plate, add potassium phosphate buffer.
- Add the human liver microsomes to the buffer (final protein concentration typically 0.5-1.0 mg/mL).
- Add the sacubitril stock solution to initiate the reaction (final substrate concentration to be tested, e.g., 1 μ M).
- Incubation:
 - Pre-incubate the plate at 37°C for 5 minutes.
 - Initiate the metabolic reaction by adding the NADPH regenerating system.
 - Incubate the plate at 37°C with shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Reaction Termination:
 - At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.
- Sample Processing:
 - Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
 - Transfer the supernatant to a new 96-well plate for analysis.
- LC-MS/MS Analysis:
 - Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of sacubitril and sacubitrilat.[\[14\]](#)[\[15\]](#)
 - Example LC-MS/MS Conditions:[\[15\]](#)
 - Column: C18 reverse-phase column (e.g., Ultimate® XB-C18, 2.1 × 50 mm, 3.5 μ m)
 - Mobile Phase: Gradient elution with acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate and 0.1% formic acid in water)

- Ionization Mode: Positive electrospray ionization (ESI+)
- Detection: Multiple Reaction Monitoring (MRM) of parent-product ion transitions for sacubitril, sacubitrilat, and the internal standard.

Data Analysis:

- Plot the concentration of sacubitrilat formed against time.
- Determine the initial rate of formation from the linear portion of the curve.

Protocol 2: In Vivo Pharmacokinetic Study of 2R,4S-Sacubitril in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of sacubitril and its metabolite after oral administration to rats.

Objective: To determine the plasma concentration-time profiles and key pharmacokinetic parameters of sacubitril and sacubitrilat in rats following oral administration.

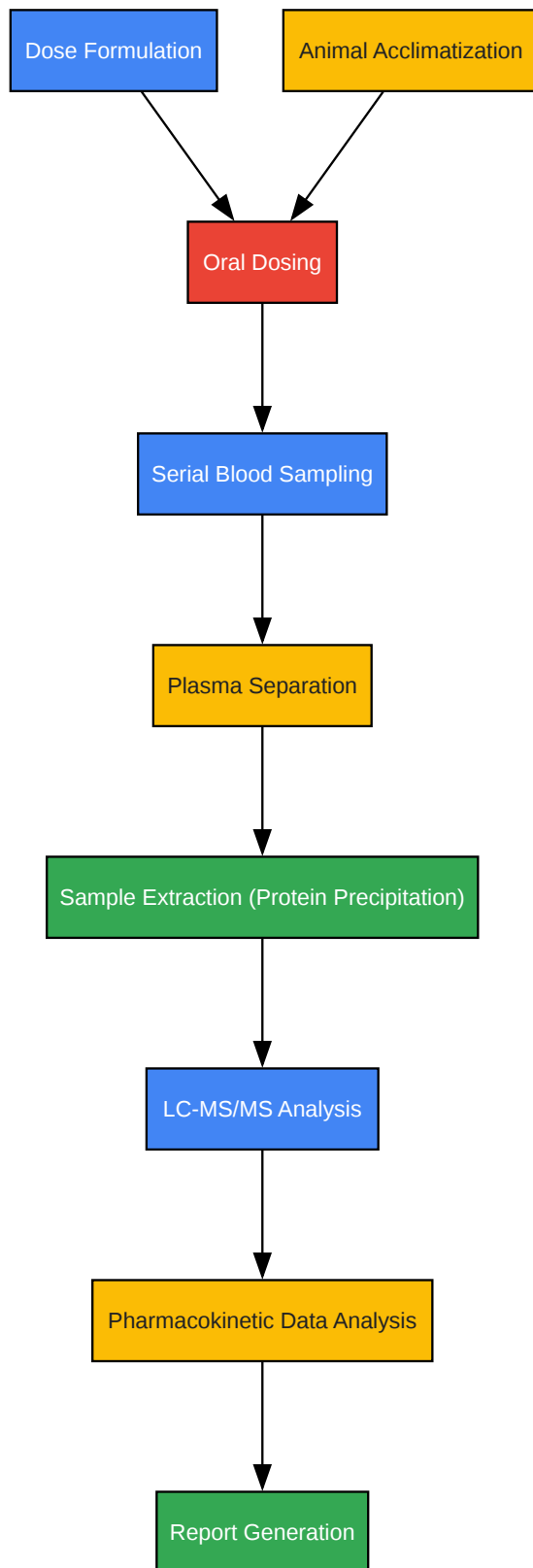
Materials:

- **2R,4S-Sacubitril**
- Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
- Male Sprague-Dawley rats (or other appropriate strain)
- Oral gavage needles
- Blood collection tubes (e.g., with K2EDTA anticoagulant)
- Centrifuge
- Freezer (-80°C)
- LC-MS/MS system

Procedure:

- Animal Dosing:
 - Fast the rats overnight before dosing.
 - Administer a single oral dose of **2R,4S-Sacubitril** via gavage at a predetermined dose level (e.g., 10 mg/kg).
- Blood Sampling:
 - Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at the following time points: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
 - Collect blood into tubes containing anticoagulant.
- Plasma Preparation:
 - Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
 - Transfer the plasma samples to labeled tubes and store at -80°C until analysis.
- Sample Analysis:
 - Thaw the plasma samples on ice.
 - Extract sacubitril, sacubitrilat, and the internal standard from the plasma using protein precipitation with acetonitrile.[\[16\]](#)
 - Analyze the extracted samples using a validated LC-MS/MS method as described in Protocol 1.
- Pharmacokinetic Analysis:
 - Use non-compartmental analysis software to calculate the following pharmacokinetic parameters for both sacubitril and sacubitrilat: C_{max}, T_{max}, AUC, t_{1/2}, clearance (CL/F), and volume of distribution (V_z/F).

Experimental Workflow for an In Vivo Pharmacokinetic Study



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Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

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